Cas no 1261930-12-4 (5-(4-Formylphenyl)-2-formylphenol)

5-(4-Formylphenyl)-2-formylphenol 化学的及び物理的性質
名前と識別子
-
- 4-(4-formylphenyl)-2-hydroxybenzaldehyde
- 5-(4-FORMYLPHENYL)-2-FORMYLPHENOL;
- SCHEMBL3364194
- CS-0379333
- MFCD18314631
- 3-Hydroxy[1,1'-biphenyl]-4,4'-dicarbaldehyde
- 5-(4-FORMYLPHENYL)-2-FORMYLPHENOL
- YSZC1966
- 3-HYDROXY-[1,1'-BIPHENYL]-4,4'-DICARBALDEHYDE
- H27371
- 1261930-12-4
- DTXSID00685053
- 5-(4-Formylphenyl)-2-formylphenol
-
- MDL: MFCD18314631
- インチ: InChI=1S/C14H10O3/c15-8-10-1-3-11(4-2-10)12-5-6-13(9-16)14(17)7-12/h1-9,17H
- InChIKey: KOBYWILPDWAYHS-UHFFFAOYSA-N
計算された属性
- 精确分子量: 226.06300
- 同位素质量: 226.062994177Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 3
- 複雑さ: 269
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 54.4Ų
じっけんとくせい
- PSA: 54.37000
- LogP: 2.68420
5-(4-Formylphenyl)-2-formylphenol Security Information
5-(4-Formylphenyl)-2-formylphenol 税関データ
- 税関コード:2912499000
- 税関データ:
中国税関番号:
2912499000概要:
291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、テトラホルムアルデヒド外観
要約:
291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%
5-(4-Formylphenyl)-2-formylphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB320696-5 g |
5-(4-Formylphenyl)-2-formylphenol, 95%; . |
1261930-12-4 | 95% | 5g |
€1159.00 | 2023-04-26 | |
TRC | F701340-100mg |
5-(4-Formylphenyl)-2-formylphenol |
1261930-12-4 | 100mg |
$178.00 | 2023-05-18 | ||
A2B Chem LLC | AE62447-250mg |
5-(4-Formylphenyl)-2-formylphenol |
1261930-12-4 | ≥ 96 % | 250mg |
$405.00 | 2024-04-20 | |
A2B Chem LLC | AE62447-1g |
5-(4-Formylphenyl)-2-formylphenol |
1261930-12-4 | ≥ 96 % | 1g |
$850.00 | 2024-04-20 | |
TRC | F701340-25mg |
5-(4-Formylphenyl)-2-formylphenol |
1261930-12-4 | 25mg |
$75.00 | 2023-05-18 | ||
TRC | F701340-50mg |
5-(4-Formylphenyl)-2-formylphenol |
1261930-12-4 | 50mg |
$115.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1450003-1g |
3-Hydroxy-[1,1'-biphenyl]-4,4'-dicarbaldehyde |
1261930-12-4 | 95+% | 1g |
¥3204.00 | 2024-08-09 | |
TRC | F701340-250mg |
5-(4-Formylphenyl)-2-formylphenol |
1261930-12-4 | 250mg |
$305.00 | 2023-05-18 | ||
abcr | AB320696-5g |
5-(4-Formylphenyl)-2-formylphenol, 95%; . |
1261930-12-4 | 95% | 5g |
€1159.00 | 2025-02-22 | |
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | CL436688-1g |
5-(4-ForMylphenyl)-2-forMylphenol |
1261930-12-4 | 95% | 1g |
¥2200 | 2023-11-08 |
5-(4-Formylphenyl)-2-formylphenol 関連文献
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
5-(4-Formylphenyl)-2-formylphenolに関する追加情報
5-(4-Formylphenyl)-2-formylphenol: A Comprehensive Overview
5-(4-Formylphenyl)-2-formylphenol, also known by its CAS number 1261930-12-4, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which includes two formyl groups attached to a phenol backbone. The presence of these functional groups imparts distinctive chemical properties, making it a subject of interest in both academic and industrial research.
The molecular structure of 5-(4-Formylphenyl)-2-formylphenol consists of a phenolic ring with two substituents: a formyl group at the 2-position and a 4-formylphenyl group at the 5-position. This arrangement creates a molecule with high reactivity and versatility, enabling it to participate in a wide range of chemical reactions. Recent studies have highlighted its potential as a precursor for the synthesis of advanced materials, such as conducting polymers and functionalized nanoparticles.
In terms of synthesis, 5-(4-Formylphenyl)-2-formylphenol can be prepared through various routes, including nucleophilic aromatic substitution and coupling reactions. Researchers have explored the use of transition metal catalysts to enhance the efficiency of these reactions, leading to higher yields and better control over the product's purity. These advancements have made the compound more accessible for large-scale production, paving the way for its application in industries such as pharmaceuticals, agrochemicals, and electronics.
The chemical properties of 5-(4-Formylphenyl)-2-formylphenol are heavily influenced by its functional groups. The phenolic -OH group exhibits strong acidity, making it reactive under basic conditions. The formyl groups, on the other hand, are highly electrophilic and can undergo nucleophilic addition reactions with a variety of reagents. This dual functionality allows the compound to serve as a versatile building block in organic synthesis.
Recent research has focused on the application of 5-(4-Formylphenyl)-2-formylphenol in drug discovery. Its ability to form hydrogen bonds and participate in π-π interactions makes it an ideal candidate for designing bioactive molecules with specific pharmacological properties. For instance, studies have shown that derivatives of this compound exhibit potent antioxidant and anti-inflammatory activities, suggesting their potential use in treating chronic diseases such as cancer and neurodegenerative disorders.
In addition to its role in pharmaceuticals, 5-(4-Formylphenyl)-2-formylphenol has found applications in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in the development of novel catalysts for industrial processes. Furthermore, researchers have explored its potential as a precursor for synthesizing graphene-like materials, which hold promise for revolutionizing electronics and energy storage technologies.
The environmental impact of 5-(4-Formylphenyl)-2-formylphenol has also been a topic of recent investigation. Studies have shown that this compound can undergo biodegradation under specific conditions, reducing its persistence in aquatic ecosystems. However, further research is needed to fully understand its environmental fate and develop strategies for minimizing its ecological footprint.
In conclusion, 5-(4-Formlylpheny)l-2-formlylpheno, with its unique chemical properties and diverse applications, continues to be a focal point in contemporary scientific research. As new discoveries emerge, this compound is expected to play an increasingly important role in advancing technology and improving human health.
1261930-12-4 (5-(4-Formylphenyl)-2-formylphenol) Related Products
- 1190310-81-6(3-bromo-4-fluoro-1H-pyrrolo[2,3-c]pyridine)
- 477712-30-4(5-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid)
- 1306258-17-2(Tert-butyl 3-amino-5-(trifluoromethyl)benzoate)
- 872724-02-2(N'-{3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-(furan-2-yl)methylethanediamide)
- 1261962-37-1(4-(5-Chloro-2-methoxyphenyl)-3-fluorophenol)
- 1250562-06-1(5-Thiazolemethanamine, N,4-dimethyl-2-propyl-)
- 1806907-95-8(4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine)
- 2408973-89-5(tert-butyl N-[4-(2-hydroxyethoxy)-3-methylphenyl]carbamate)
- 914349-01-2(tert-Butyl 4-Chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate)
- 2227758-31-6((3S)-3-(2,5-dihydroxyphenyl)-3-hydroxypropanoic acid)
